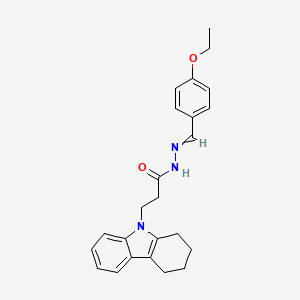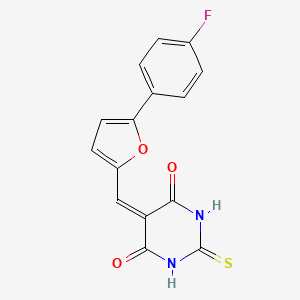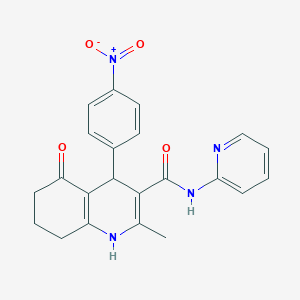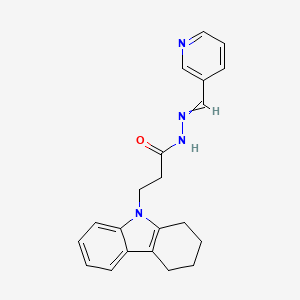
1-(4-Pyridin-4-ylmethyl-phenyl)-3-(3,4,5-trimethoxy-benzoyl)-thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound features a thiourea core, which is known for its versatility in various chemical reactions and its potential biological activities.
Preparation Methods
The synthesis of 1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-(pyridin-4-yl)methylbenzene with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to form the corresponding benzoyl derivative. This intermediate is then reacted with thiourea under controlled conditions to yield the final product .
Chemical Reactions Analysis
1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiourea moiety to corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzoyl group, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions vary based on the specific reaction pathway but can include sulfoxides, sulfones, and substituted derivatives .
Scientific Research Applications
1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as an inhibitor of certain enzymes due to its thiourea moiety, which can interact with active sites of enzymes.
Medicine: Preliminary studies suggest that it may have anticancer properties, making it a candidate for further pharmacological research.
Mechanism of Action
The mechanism of action of 1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity. The pyridine and benzoyl groups may also contribute to binding affinity and specificity, affecting various molecular pathways .
Comparison with Similar Compounds
Similar compounds to 1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA include:
1-{4-[(PYRIDIN-3-YL)METHYL]PHENYL}-3-(3,4,5-TRIMETHOXYBENZOYL)THIOUREA: Differing by the position of the pyridine ring, which can affect its reactivity and binding properties.
1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-3-(3,4,5-TRIMETHOXYBENZOYL)UREA: Lacking the sulfur atom, which can influence its chemical and biological activities.
1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}-3-(3,4,5-TRIMETHOXYBENZOYL)THIOCARBAMATE:
Properties
Molecular Formula |
C23H23N3O4S |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C23H23N3O4S/c1-28-19-13-17(14-20(29-2)21(19)30-3)22(27)26-23(31)25-18-6-4-15(5-7-18)12-16-8-10-24-11-9-16/h4-11,13-14H,12H2,1-3H3,(H2,25,26,27,31) |
InChI Key |
WSLPNWVGCWABKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6Z)-2-cyclohexyl-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11645377.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11645383.png)


![3-(3,4-dimethoxyphenyl)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11645402.png)

![N'-[(4-Hydroxyphenyl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-YL)propanehydrazide](/img/structure/B11645409.png)

![(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11645417.png)
![3-methyl-5-[(pentyloxy)methyl]-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide](/img/structure/B11645428.png)
![Propan-2-yl 2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11645442.png)
![3-(3-bromophenyl)-5-(3-chloro-4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11645444.png)
![Ethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B11645447.png)
![5-benzyl-2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-3-phenylpyrimidin-4(3H)-one](/img/structure/B11645451.png)
